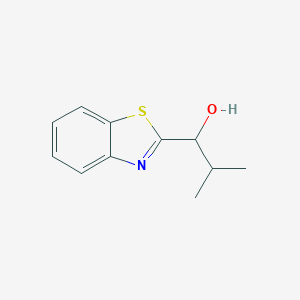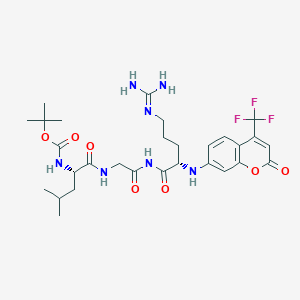
tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide
Übersicht
Beschreibung
Tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide, also known as Boc-Leu-Gly-Arg-CMk, is a peptide substrate used in biochemical research. It is a commonly used tool for studying protease activity and is often used in drug discovery research.
Wirkmechanismus
Tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amideArg-CMk is a fluorogenic substrate, meaning that it contains a fluorescent group that is quenched until it is cleaved by a protease. The protease cleaves the substrate at the arginine residue, releasing the fluorescent group and generating a fluorescent signal that can be detected.
Biochemische Und Physiologische Effekte
Tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amideArg-CMk has no known biochemical or physiological effects on its own. It is simply a tool used in biochemical research to study protease activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amideArg-CMk is its high sensitivity. The fluorescent signal generated by the cleavage of the substrate is highly detectable, allowing for accurate measurements of protease activity. However, one limitation of using this substrate is that it is not specific to a particular protease. It can be cleaved by a wide range of proteases, making it difficult to determine which protease is responsible for the observed activity.
Zukünftige Richtungen
There are several future directions for the use of tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amideArg-CMk in scientific research. One area of interest is the development of more specific substrates for individual proteases. This would allow for more accurate measurements of protease activity and better understanding of the role of specific proteases in various biological processes. Another future direction is the use of tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amideArg-CMk in drug discovery research. By studying the activity of proteases involved in disease processes, researchers may be able to develop new drugs that target these proteases and improve treatment outcomes.
Synthesemethoden
Tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amideArg-CMk can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a solid support, followed by the removal of the protective groups and cleavage from the support. The final product is then purified using HPLC.
Wissenschaftliche Forschungsanwendungen
Tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amideArg-CMk is widely used in scientific research as a substrate for protease activity assays. It is commonly used to study the activity of serine proteases, such as trypsin and chymotrypsin, and cysteine proteases, such as papain and cathepsin B. The peptide substrate is cleaved by the protease, releasing the fluorescent group, which can be detected using a fluorometer.
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentanoyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40F3N7O7/c1-15(2)11-20(38-27(44)46-28(3,4)5)24(42)36-14-22(40)39-25(43)19(7-6-10-35-26(33)34)37-16-8-9-17-18(29(30,31)32)13-23(41)45-21(17)12-16/h8-9,12-13,15,19-20,37H,6-7,10-11,14H2,1-5H3,(H,36,42)(H,38,44)(H4,33,34,35)(H,39,40,43)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRPJBROAGODAG-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40F3N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151708 | |
| Record name | tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide | |
CAS RN |
117141-39-6 | |
| Record name | tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117141396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




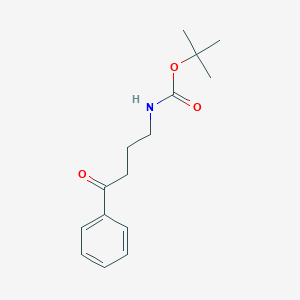
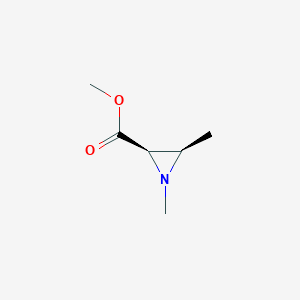
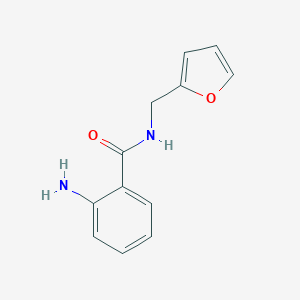
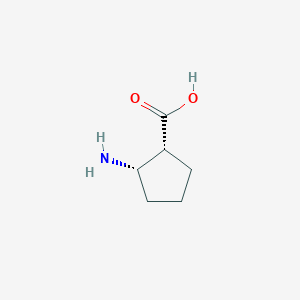
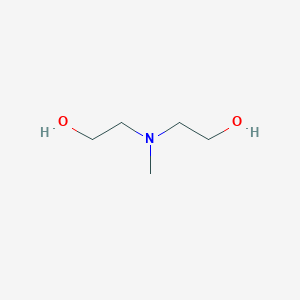
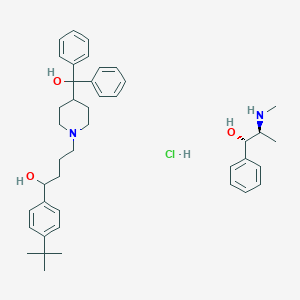
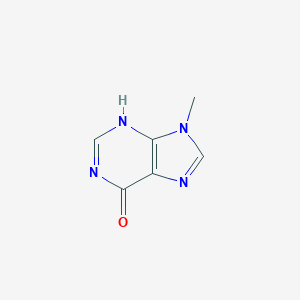
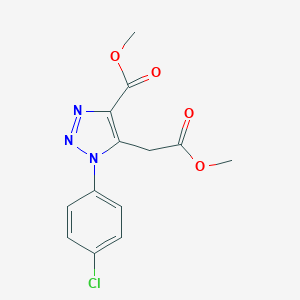
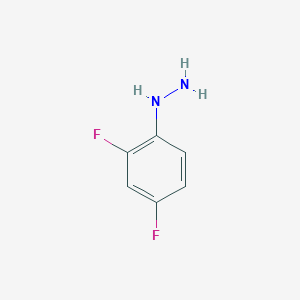
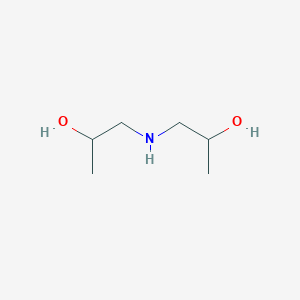
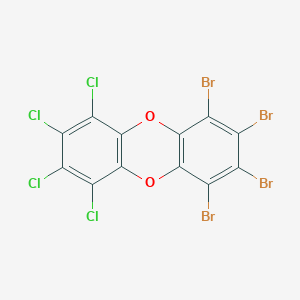
![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)
